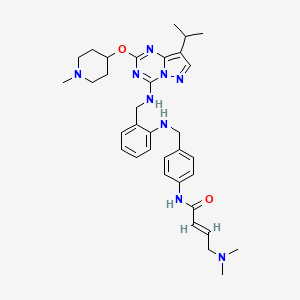
Cdk7-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk7-IN-5 is a small molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in regulating the cell cycle and transcription. Overexpression of CDK7 has been linked to various cancers, making it an attractive target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7-IN-5 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and potency. The synthetic route typically includes the formation of a pyrazolo[1,5-a]-1,3,5-triazine core structure, followed by macrocyclization to achieve the desired selectivity profile .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes scaling up the reaction conditions, optimizing yields, and ensuring the purity of the final product. The process may also involve the use of advanced techniques such as continuous flow chemistry to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
Cdk7-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Aplicaciones Científicas De Investigación
Cdk7-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK7 in various chemical processes.
Biology: Helps in understanding the biological functions of CDK7 and its role in cell cycle regulation and transcription.
Medicine: Investigated as a potential therapeutic agent for treating cancers that overexpress CDK7.
Industry: Used in the development of new drugs targeting CDK7 and related pathways.
Mecanismo De Acción
Cdk7-IN-5 exerts its effects by inhibiting the kinase activity of CDK7. CDK7, in complex with cyclin H and MAT1, forms the CDK-activating complex (CAK), which phosphorylates other CDKs involved in cell cycle progression. By inhibiting CDK7, this compound disrupts the phosphorylation of these CDKs, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
CT7001: Another CDK7 inhibitor with a pyrazolopyrimidine core structure.
SY-1365: A selective CDK7 inhibitor with potent anti-cancer activity.
SY-5609: A CDK7 inhibitor currently in clinical trials for cancer therapy.
Uniqueness
Cdk7-IN-5 is unique due to its high selectivity for CDK7 over other CDKs, achieved through the macrocyclization of its core structure. This selectivity reduces off-target effects and enhances its therapeutic potential .
Propiedades
Fórmula molecular |
C34H45N9O2 |
|---|---|
Peso molecular |
611.8 g/mol |
Nombre IUPAC |
(E)-4-(dimethylamino)-N-[4-[[2-[[[2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]amino]methyl]anilino]methyl]phenyl]but-2-enamide |
InChI |
InChI=1S/C34H45N9O2/c1-24(2)29-23-37-43-32(29)39-34(45-28-16-19-42(5)20-17-28)40-33(43)36-22-26-9-6-7-10-30(26)35-21-25-12-14-27(15-13-25)38-31(44)11-8-18-41(3)4/h6-15,23-24,28,35H,16-22H2,1-5H3,(H,38,44)(H,36,39,40)/b11-8+ |
Clave InChI |
POECXUHOCANBJS-DHZHZOJOSA-N |
SMILES isomérico |
CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3NCC4=CC=C(C=C4)NC(=O)/C=C/CN(C)C)OC5CCN(CC5)C |
SMILES canónico |
CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3NCC4=CC=C(C=C4)NC(=O)C=CCN(C)C)OC5CCN(CC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


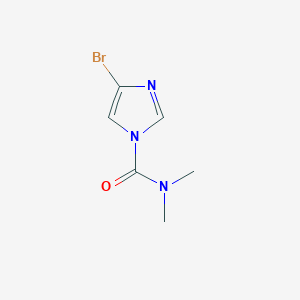
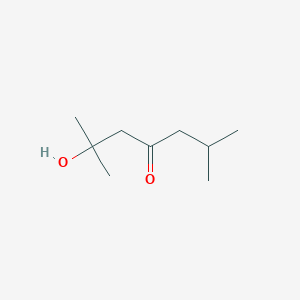
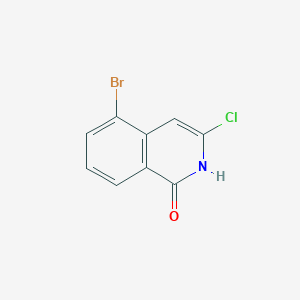
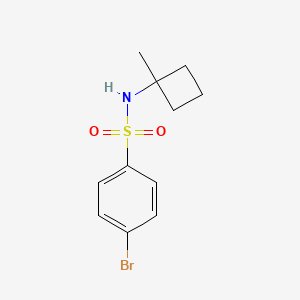
![7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol](/img/structure/B13918853.png)

![7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine](/img/structure/B13918870.png)
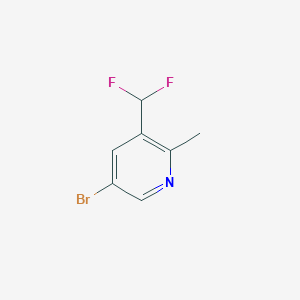
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13918882.png)


![Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13918902.png)

![3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B13918905.png)
